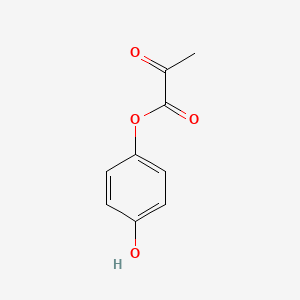

4-Hydroxyphenyl 2-oxopropanoate

Description

Structure

3D Structure

Properties

CAS No. |

2149-48-6 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(4-hydroxyphenyl) 2-oxopropanoate |

InChI |

InChI=1S/C9H8O4/c1-6(10)9(12)13-8-4-2-7(11)3-5-8/h2-5,11H,1H3 |

InChI Key |

RREBWXYAUAGEPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Metabolic Pathways and Biosynthesis of 4 Hydroxyphenyl 2 Oxopropanoate

Central Intermediary Role in Aromatic Amino Acid Metabolism

4-HPPA occupies a central position in the catabolism of both phenylalanine and tyrosine, linking the initial stages of their breakdown to pathways that ultimately generate energy.

Integration within Phenylalanine Catabolism

The metabolic journey of the essential amino acid phenylalanine involves its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. wikipedia.org Following this initial step, the subsequent breakdown of tyrosine proceeds through the formation of 4-HPPA. wikipedia.org Therefore, 4-HPPA is an integral downstream metabolite in the complete catabolism of phenylalanine to fumarate (B1241708) and acetoacetate (B1235776). youtube.comnih.gov This pathway is the primary route for the degradation of excess phenylalanine consumed in the diet. nih.gov Inborn errors of metabolism affecting enzymes in this pathway, such as phenylketonuria (PKU), which results from deficient phenylalanine hydroxylase, lead to the accumulation of phenylalanine and its alternative metabolites. nih.gov

Role in Tyrosine Metabolism and Degradation Pathways

The catabolism of tyrosine, a non-essential amino acid synthesized from phenylalanine, directly involves the synthesis and degradation of 4-HPPA. nih.gov This process is a key component of amino acid homeostasis and energy production.

The initial and rate-limiting step in tyrosine catabolism is the conversion of L-tyrosine to 4-HPPA. youtube.comnih.gov This transamination reaction is catalyzed by the enzyme tyrosine aminotransferase (TAT), which transfers an amino group from tyrosine to α-ketoglutarate, yielding 4-HPPA and glutamate. youtube.comnih.gov This enzymatic step is crucial for channeling tyrosine into its primary degradation pathway. youtube.com

Following its formation, 4-HPPA is a substrate for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). nih.govnih.gov HPD is a non-heme, Fe(II)-dependent oxygenase that catalyzes a complex reaction involving decarboxylation, substituent migration, and aromatic oxygenation to convert 4-HPPA into homogentisic acid. nih.gov This conversion is a critical step in the tyrosine degradation pathway, as homogentisic acid is further metabolized to ultimately yield fumarate and acetoacetate, which can then enter the citric acid cycle for energy production. youtube.comresearchgate.net Deficiencies in HPD activity can lead to a metabolic disorder known as tyrosinemia type III, characterized by elevated levels of tyrosine and 4-HPPA. youtube.comwikipedia.org

Occurrence and Metabolic Flux in Diverse Biological Systems

The metabolic pathway involving 4-HPPA is not limited to a single class of organisms but is found in nearly all aerobic life forms, highlighting its fundamental importance in biochemistry. wikipedia.org

Microbial Metabolism and Production

The metabolic pathways involving 4-Hydroxyphenyl 2-oxopropanoate are well-conserved in many microorganisms. Its role as an intermediate in tyrosine metabolism makes it a target for biotechnological production, leveraging microbial cell factories for the synthesis of this valuable keto acid. genscript.com

Escherichia coli

Escherichia coli is a well-established host for the biotechnological production of various chemicals, including this compound. As a natural intermediate in the degradation of tyrosine, the metabolic framework of E. coli is amenable to engineering for the overproduction of this compound. wikipedia.orghmdb.ca

Researchers have successfully engineered recombinant E. coli for the express purpose of producing 4-HPPA from L-tyrosine. One notable study utilized a membrane-bound L-amino acid deaminase (ml-AAD) from Proteus vulgaris. This enzyme catalyzes the conversion of L-tyrosine to 4-HPPA without the need for cofactors, which simplifies the bioprocess. genscript.comresearchgate.net The gene for ml-AAD was synthesized and expressed in E. coli BL21(DE3), a common strain for protein expression. genscript.comgenscript.com By optimizing reaction conditions such as temperature, pH, and substrate concentration, a significant yield of 4-HPPA was achieved. genscript.com Under these optimized conditions, 72.72 mmol·L−1 of 4-HPPA was produced from 100 mmol·L−1 of tyrosine within 10 hours. genscript.com This whole-cell biocatalyst approach presents a more environmentally friendly and economical alternative to traditional chemical synthesis methods. genscript.comresearchgate.net

| Parameter | Value |

|---|---|

| Microorganism | Recombinant Escherichia coli BL21(DE3) |

| Enzyme | Membrane-bound L-amino acid deaminase (ml-AAD) from Proteus vulgaris |

| Substrate | L-Tyrosine |

| Initial Substrate Concentration | 100 mmol·L-1 |

| Product Concentration | 72.72 mmol·L-1 |

| Reaction Time | 10 hours |

Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is another important microorganism in biotechnology and serves as a model for eukaryotic cell processes. This compound is a known metabolite in this yeast, where it is part of the aromatic amino acid biosynthesis pathway. ymdb.canih.gov The shikimate pathway in yeast produces chorismate, a crucial precursor that is converted into tyrosine and phenylalanine. nih.gov Tyrosine can then be converted to 4-HPPA. While extensive research has focused on engineering yeast to produce various polyphenolic compounds derived from the phenylpropanoid pathway, the specific overproduction of 4-HPPA itself has been less of a primary focus. nih.gov However, the inherent metabolic pathways that produce and consume 4-HPPA make S. cerevisiae a viable candidate for future metabolic engineering efforts aimed at accumulating this keto acid.

Pseudomonas aeruginosa

In Pseudomonas aeruginosa, an adaptable and opportunistic bacterium, this compound is an intermediate in tyrosine metabolism. umaryland.edu The P. aeruginosa metabolome database confirms the presence of this compound and its association with several metabolic pathways, including tyrosine metabolism and the biosynthesis of ubiquinone and other terpenoid-quinones. umaryland.edu The core metabolism of P. aeruginosa, which includes the biosynthesis of amino acids like tyrosine, is intricately linked to its virulence. nih.gov The degradation of related aromatic compounds, such as 4-hydroxyphenylacetate (B1229458), proceeds through intermediates like homogentisate, which is the downstream product of 4-HPPA metabolism. nih.gov This indicates that the enzymatic machinery to process 4-HPPA is an established part of its metabolic network.

Biosynthesis in Plants and Association with Natural Product Formation

In photosynthetic organisms, particularly cyanobacteria, this compound serves as a key building block for the synthesis of complex natural products that offer protection against environmental stressors.

Scytonemin (B610753) Biosynthesis

A prime example of the role of 4-HPPA in natural product formation is its function as a direct precursor to scytonemin. wikipedia.org Scytonemin is a lipid-soluble pigment found in the extracellular sheaths of many cyanobacteria, where it acts as a potent sunscreen by absorbing harmful UV-A radiation. The biosynthesis of this complex indole-alkaloid begins with precursors from primary metabolism. Specifically, the pathway utilizes tryptophan and p-hydroxyphenylpyruvate (4-HPPA), which are derived from the shikimate pathway. healthmatters.io

A key step in the assembly of the scytonemin carbon skeleton is a regioselective acyloin reaction. This reaction involves the condensation of indole-3-pyruvic acid (derived from tryptophan) and this compound (derived from tyrosine via prephenate). healthmatters.io This enzymatic condensation forms the monomeric precursor that is then dimerized and modified to yield the final scytonemin molecule. The gene cluster responsible for scytonemin production contains genes encoding the enzymes for these biosynthetic steps, highlighting the central role of 4-HPPA in this protective pathway.

Comparative Metabolomics and Pathway Analysis

Comparative metabolomics is a powerful analytical approach used to obtain a global snapshot of the metabolites present in a biological sample under different conditions. This technique is instrumental in understanding metabolic pathways, identifying biomarkers for diseases, and elucidating the function of uncharacterized genes. Pathway analysis of this compound and its related metabolites has provided significant insights into metabolic regulation and disease.

Elevated levels of 4-HPPA in urine and blood are indicative of certain inborn errors of metabolism. healthmatters.iotaylorandfrancis.com For instance, Tyrosinemia Type III is a genetic disorder caused by a deficiency in the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is responsible for converting 4-HPPA to homogentisic acid. hmdb.cawikipedia.org Metabolomic analyses of patients with this condition reveal a significant accumulation of 4-HPPA and its derivatives. healthmatters.io These studies help in diagnosing the condition and understanding the biochemical consequences of the enzymatic block.

Enzymology and Catalytic Functions Associated with 4 Hydroxyphenyl 2 Oxopropanoate

Characterization of Enzymes Utilizing 4-Hydroxyphenyl 2-oxopropanoate as a Substrate

The metabolic fate of 4-HPPA is dictated by a cohort of enzymes, each with distinct catalytic functions and properties. These enzymes can be broadly categorized into three major classes: aminotransferases, dioxygenases, and reductases.

Aminotransferases and Transamination Reactions

Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids. In the context of 4-HPPA, the most prominent aminotransferase is Tyrosine Aminotransferase (TAT) .

Tyrosine Aminotransferase (TAT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, plays a primary role in the initial step of tyrosine degradation. systemsbiology.netyoutube.com It facilitates the reversible transamination of L-tyrosine to 4-HPPA, utilizing α-ketoglutarate as the amino group acceptor, which is in turn converted to L-glutamate. systemsbiology.netnih.gov This reaction is the rate-limiting step in tyrosine catabolism. systemsbiology.net

TAT is predominantly found in the liver. systemsbiology.netyoutube.com While its primary substrate is tyrosine, it exhibits a degree of substrate promiscuity, though with a clear preference for tyrosine over other aromatic amino acids like phenylalanine. systemsbiology.net The catalytic activity of TAT is critically dependent on its cofactor, pyridoxal 5'-phosphate (PLP), which is covalently linked to a lysine (B10760008) residue in the active site, forming a Schiff base. nih.gov

Kinetic studies of TyrAT from opium poppy (Papaver somniferum) have determined the apparent Km values for L-tyrosine and α-ketoglutarate to be 1.82 mM and 0.35 mM, respectively. nih.gov

Dioxygenases and Oxidative Decarboxylation Mechanisms

Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into a substrate. 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) is a key non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-HPPA to homogentisate. wikipedia.orgnih.gov This reaction is a complex process involving oxidative decarboxylation, aromatic ring hydroxylation, and the migration of the carboxymethyl side chain. nih.gov

HPPD is found in nearly all aerobic life forms and is crucial for the catabolism of tyrosine. wikipedia.org In plants, the product of the HPPD-catalyzed reaction, homogentisate, is a precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (vitamin E). wikipedia.org

The proposed catalytic mechanism of HPPD involves the binding of 4-HPPA to the Fe(II) center in the active site. This is followed by the binding of molecular oxygen, leading to an oxidative attack on the α-keto acid portion of 4-HPPA, resulting in decarboxylation. nih.govwikipedia.org This process generates a highly reactive Fe(IV)-oxo intermediate which then hydroxylates the aromatic ring and facilitates the rearrangement of the side chain to form homogentisate. wikipedia.org

Kinetic parameters for HPPD have been determined for various organisms. For instance, studies on carrot HPPD mutants have been conducted to understand the role of specific amino acid residues. nih.gov Similarly, kinetic analyses of Arabidopsis thaliana HPPD (AtHPPD) and its mutants have provided insights into substrate binding and catalysis. nih.gov

| Enzyme Source | Mutant | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Arabidopsis thaliana | Wild-Type | 2.8 ± 0.3 | 11.2 ± 0.3 | 4.0 |

| Arabidopsis thaliana | S267A | 13.2 ± 1.5 | 1.8 ± 0.1 | 0.14 |

| Arabidopsis thaliana | N282A | 15.6 ± 2.1 | 2.5 ± 0.1 | 0.16 |

| Arabidopsis thaliana | Q307A | 25.3 ± 3.5 | 0.04 ± 0.001 | 0.0016 |

| Arabidopsis thaliana | E394A | 10.5 ± 1.2 | 0.01 ± 0.001 | 0.0009 |

| Arabidopsis thaliana | N423A | 142.6 ± 18.3 | 10.5 ± 0.5 | 0.07 |

| Arabidopsis thaliana | F424A | 12.1 ± 1.8 | 0.02 ± 0.001 | 0.0017 |

| Table 1: Apparent kinetic parameters for the reaction of wild-type and mutant Arabidopsis thaliana HPPD at pH 7.0. nih.gov |

Reductases and Stereospecific Conversions (e.g., (R)-4-hydroxyphenyllactate dehydrogenase)

Reductases catalyze the reduction of substrates, typically using a nicotinamide (B372718) cofactor like NADH or NADPH. In the metabolism of 4-HPPA, reductases play a role in converting it to 4-hydroxyphenyllactate (HPLA).

(R)-4-hydroxyphenyllactate dehydrogenase is an oxidoreductase that catalyzes the reversible reduction of 4-HPPA to (R)-3-(4-hydroxyphenyl)lactate, using NAD(P)H as the reducing agent. wikipedia.org This enzyme belongs to the family of D-isomer-specific 2-hydroxyacid dehydrogenases and is involved in tyrosine and phenylalanine catabolism. wikipedia.orgfrontiersin.org

Another key reductase is Hydroxyphenylpyruvate reductase (HPPR) , which also catalyzes the reduction of 4-HPPA to HPLA. wikipedia.org HPPR activity is crucial for the biosynthesis of specialized metabolites in plants, such as rosmarinic acid. frontiersin.org

Studies on HPPR homologs in Arabidopsis thaliana have revealed their substrate promiscuity. While they can act on other pyruvic acids, some isoforms show a preference for 4-HPPA. frontiersin.org For instance, HPPR3 from Arabidopsis has a higher affinity for 4-HPPA compared to other substrates, suggesting it is a more specific HPPR. frontiersin.org

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s⁻¹) | Apparent kcat/Km (s⁻¹µM⁻¹) |

| HPR1 | pHPP | ND | ND | ND |

| HPPR2 | pHPP | 14.1 ± 1.4 | 1.5 ± 0.1 | 0.11 |

| HPPR3 | pHPP | 7.9 ± 0.8 | 1.9 ± 0.1 | 0.24 |

| Table 2: Kinetic parameters of HPR1 and HPPRs from Arabidopsis thaliana with 4-hydroxyphenylpyruvic acid (pHPP) as a substrate. ND = Not Detected. frontiersin.org |

The stereospecificity of these dehydrogenases is a critical aspect of their function, ensuring the production of the correct stereoisomer of HPLA required for subsequent metabolic steps. nih.govnih.gov

Mechanistic Studies of Enzyme-Substrate Interactions

The catalytic efficiency and specificity of enzymes acting on 4-HPPA are rooted in the precise three-dimensional arrangement of amino acid residues within their active sites. Detailed mechanistic studies, often employing techniques like site-directed mutagenesis and computational modeling, have provided significant insights into these interactions.

For 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , the binding of the substrate 4-HPPA to the active site has been extensively studied. The α-keto acid moiety of 4-HPPA coordinates with the catalytic Fe(II) ion in a bidentate fashion. nih.gov Several conserved amino acid residues play crucial roles in stabilizing the substrate and facilitating the reaction. In Arabidopsis thaliana HPPD, residues such as Gln307, Asn282, Ser267, Phe424, and Asn423 are vital for substrate binding and the catalytic cycle. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations have been instrumental in confirming that 4-HPPA binds in its keto form within the active site. nih.gov

Structural comparisons between the apoenzyme (without substrate) and the substrate-bound form of HPPD have revealed significant conformational changes upon substrate binding. For example, in AtHPPD, the residue Gln293 undergoes a notable rotation when 4-HPPA binds, leading to the formation of a hydrogen-bond network that transitions the enzyme from an inactive to an active state. nih.gov

Regulation of Enzymatic Activity in Metabolic Networks

The activity of enzymes involved in 4-HPPA metabolism is tightly regulated to meet the metabolic needs of the cell and the organism as a whole. This regulation occurs at multiple levels, including gene expression and post-translational modifications.

The expression of the Tyrosine Aminotransferase (TAT) gene is under complex hormonal control. Glucocorticoids are known to be necessary for the expression of the TAT gene. nih.gov The induction of TAT expression by glucocorticoids can be potentiated by cyclic AMP (cAMP). nih.govoup.com Conversely, retinoic acid has been shown to inhibit the glucocorticoid-mediated induction of TAT, not by affecting transcription, but by destabilizing the TAT mRNA. oup.com The regulation of TAT gene expression by glucocorticoids can also be influenced by the cell cycle and the regenerative state of the liver. nih.gov Down-regulation of TAT has been implicated in the pathogenesis of hepatocellular carcinoma. nih.gov

The expression of the 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) gene is also subject to regulation. In plants, the steroid hormone brassinosteroid has been shown to transcriptionally suppress HPPD expression, which in turn reduces carotenoid accumulation. nih.gov The transcription factor BRASSINAZOLE RESISTANT 1 (BZR1) directly binds to the promoter of the HPPD gene to mediate this suppression. nih.gov In humans, the expression of the HPD gene is influenced by various transcription factors, and the protein itself can undergo post-translational modifications such as phosphorylation. nih.gov Furthermore, the activity of HPPD can be modulated by allosteric inhibitors, a principle that has been exploited in the development of herbicides and therapeutic agents. wikipedia.org

Biological Roles and Research Implications of 4 Hydroxyphenyl 2 Oxopropanoate

Investigation of Bioactive Properties and Physiological Roles (e.g., Antioxidant Activities)

Research into 4-Hydroxyphenyl 2-oxopropanoate has highlighted its intriguing biological properties, including potential antioxidant activities that could be beneficial in various physiological processes. solubilityofthings.com The phenolic (4-hydroxyphenyl) group within its structure is a key feature often associated with antioxidant capacity. mdpi.comnih.gov This structural component is common in polyphenolic compounds, which are widely recognized for their ability to scavenge detrimental reactive oxygen species (ROS) and reactive nitrogen species (RNS) that result from normal metabolism. nih.gov

The antioxidant mechanism of such phenolic compounds can involve regulating enzyme activity and directly affecting the antioxidant reactions within cells. nih.gov While direct and extensive studies on the specific antioxidant power of this compound are part of ongoing research, the well-established antioxidant potential of the 4-hydroxyphenyl scaffold suggests its significance. mdpi.com This has led to the exploration of various synthetic derivatives containing this moiety for their potential to modulate oxidative stress, a key factor in the progression of various diseases. mdpi.comnih.gov

Linkages to Metabolic Disorders and Inborn Errors of Metabolism

This compound is centrally involved in tyrosine metabolism, and its accumulation is a hallmark of several inherited metabolic disorders. solubilityofthings.comnih.gov These conditions are typically caused by deficiencies in the enzymes responsible for its breakdown.

Phenylketonuria (PKU) Research Models

Phenylketonuria (PKU) is a metabolic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. While this is the primary defect, the metabolic pathways are interconnected. This compound is a downstream metabolite of tyrosine, and its pathway is relevant to understanding the broader biochemical disturbances in PKU. solubilityofthings.com In individuals with PKU, the body experiences greatly elevated levels of phenylalanine. nih.gov Research has shown that under these conditions, alternative or latent enzyme activities, such as that of tyrosine hydroxylase, may be induced to hydroxylate phenylalanine, impacting the flux through related metabolic pathways. nih.govnih.gov Therefore, studying the metabolites in the tyrosine pathway, including 4-HPPA, is important in PKU research models to understand the complete metabolic consequences of the disorder. solubilityofthings.com

Tyrosinemia Type III and Associated Enzyme Deficiencies

Tyrosinemia type III is a rare, autosomal recessive disorder directly caused by a deficiency of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). nih.govnih.gov The HPD enzyme is responsible for converting this compound into homogentisic acid in the liver and kidneys. nih.govnih.gov When this enzyme is deficient, this compound cannot be broken down, leading to its accumulation in the body and massive excretion of its derivatives, such as 4-hydroxyphenyllactic acid and 4-hydroxyphenylacetic acid, in the urine. nih.govnih.gov While considered the least frequent form of tyrosinemia, it can be associated with neurological symptoms and mild intellectual impairment. nih.govnih.gov

Hawkinsinuria as a Consequence of Metabolic Perturbations

Hawkinsinuria is another inborn error of metabolism affecting the tyrosine degradation pathway and is caused by a specific, autosomal dominant gain-of-function mutation in the HPD gene. wikipedia.orgnih.govnih.gov This mutation results in a structurally altered HPD enzyme. nih.gov While the wild-type enzyme converts this compound to homogentisate, the mutant enzyme produces a reactive intermediate, 1,2-epoxyphenyl acetic acid. wikipedia.orgnih.gov This intermediate then spontaneously reacts with the cellular thiol glutathione (B108866) to form a unique metabolite named hawkinsin (B1218168), which is excreted in the urine. wikipedia.orgnih.gov The condition typically manifests in infants after weaning with symptoms of metabolic acidosis, vomiting, and failure to thrive. nih.govnih.gov

Table 1: Metabolic Disorders Associated with this compound Metabolism

| Disorder | Affected Gene | Enzyme | Inheritance | Primary Metabolic Consequence |

| Tyrosinemia Type III | HPD | 4-hydroxyphenylpyruvate dioxygenase | Autosomal Recessive | Accumulation of this compound and its derivatives. nih.govnih.gov |

| Hawkinsinuria | HPD | 4-hydroxyphenylpyruvate dioxygenase | Autosomal Dominant | Formation of hawkinsin from a reactive intermediate of 4-HPPA metabolism. wikipedia.orgnih.gov |

Evaluation as a Potential Biomarker in Biological Systems (e.g., Dietary Metabolites)

The direct link between elevated levels of this compound and specific metabolic diseases makes it a valuable biomarker. nih.gov It is a known urinary biomarker for Tyrosinemia Type III, where its presence in high quantities is a key diagnostic indicator. nih.gov

Beyond rare genetic disorders, 4-HPPA has been identified as a potential urinary biomarker for intestinal bacterial imbalance (dysbiosis), certain types of cancer, and some brain defects. nih.gov Research has shown that urine from healthy individuals contains 4-HPPA concentrations in the range of 55 to 110 μM, whereas individuals with conditions like dysbiosis or breast cancer can have significantly higher levels. nih.gov This has spurred the development of novel detection methods, such as electrochemical biosensors, designed for simple and rapid quantification of 4-HPPA in urine. nih.gov Such tools could provide a feasible alternative for urinary analysis in clinical settings. nih.gov

Table 2: Reported Urinary Concentrations of this compound

| Population | Concentration Range (μM) | Significance |

| Healthy Volunteers | 55 - 110 | Normal baseline level. nih.gov |

| Subjects with Dysbiosis or Breast Cancer | Many times higher than healthy levels | Potential biomarker for disease state. nih.gov |

Research Paradigms in Drug Design and Biochemical Tool Development

This compound serves as a valuable substrate for studying various enzymatic reactions, making it an important tool in biochemical research. solubilityofthings.com Its structure, particularly the 4-hydroxyphenyl group, is a recurring motif in medicinal chemistry and drug discovery. solubilityofthings.commdpi.com Researchers are exploring its potential in the development of pharmaceuticals aimed at treating metabolic conditions related to amino acid catabolism. solubilityofthings.com

The broader "4-hydroxyphenyl" scaffold is recognized as a promising pharmacophore for creating compounds with high biological activity. mdpi.com For example, novel (4-hydroxyphenyl) substituted molecules have been synthesized and found to be potent and highly selective agonists for the estrogen receptor beta (ERβ). nih.gov Similarly, other derivatives have been developed as potent inhibitors of the STAT6 protein, a therapeutic target for allergic conditions like asthma. nih.gov These examples underscore the utility of the 4-hydroxyphenyl chemical moiety, present in 4-HPPA, as a foundational structure in the design of new and targeted therapeutic agents. nih.govnih.gov

Chemical Synthesis and Design of 4 Hydroxyphenyl 2 Oxopropanoate Derivatives

Methodologies for the Laboratory Synthesis of 4-Hydroxyphenyl 2-oxopropanoate

The laboratory preparation of 4-hydroxyphenylpyruvic acid can be achieved through several synthetic routes, most notably via adaptations of the Erlenmeyer-Plöchl reaction, which synthesizes azlactones (oxazolones) that can be subsequently hydrolyzed to the desired α-keto acid. orgsyn.orgwikipedia.org

One established method involves the condensation of p-hydroxybenzaldehyde with hydantoin (B18101), followed by hydrolysis. orgsyn.org A detailed, multi-step procedure provides a reliable pathway to the final product:

Condensation: An intimate mixture of p-hydroxybenzaldehyde and hydantoin is heated in the presence of a base, such as piperidine, to form 5-(p-hydroxybenzal)hydantoin. orgsyn.org

Hydrolysis: The resulting 5-(p-hydroxybenzal)hydantoin is subjected to alkaline hydrolysis using a solution like sodium hydroxide. This opens the hydantoin ring. orgsyn.org

Acidification and Extraction: The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the crude 4-hydroxyphenylpyruvic acid. The product is often purified by extraction with a solvent like ether. orgsyn.org

Another common approach starts with 4-hydroxybenzaldehyde (B117250) and N-acetylglycine. chemicalbook.com This pathway proceeds through an azlactone intermediate:

Azlactone Formation: 4-hydroxybenzaldehyde is reacted with N-acetylglycine in the presence of sodium acetate (B1210297) and acetic anhydride. This mixture is heated to form the corresponding azlactone. chemicalbook.com

Hydrolysis: The isolated azlactone is then subjected to hydrolysis. This is often a two-step process involving an initial reflux in a water/acetone mixture, followed by a more vigorous hydrolysis with hydrochloric acid to yield the final 4-hydroxyphenylpyruvic acid. chemicalbook.com

These methods, while effective, can sometimes present challenges such as tedious purification steps to remove byproducts like benzoic acid or phenylurea, depending on the specific reagents used. orgsyn.org

Interactive Data Table: Key Synthesis Reactions

| Starting Materials | Key Reagents | Intermediate | Final Product | Reference |

| p-Hydroxybenzaldehyde, Hydantoin | Piperidine, NaOH, HCl | 5-(p-Hydroxybenzal)hydantoin | 4-Hydroxyphenylpyruvic acid | orgsyn.org |

| 4-Hydroxybenzaldehyde, N-Acetylglycine | Acetic anhydride, Sodium acetate, HCl | Azlactone of α-acetamino-p-acetoxycinnamic acid | 4-Hydroxyphenylpyruvic acid | chemicalbook.com |

Synthetic Strategies for Analogue Development

The development of analogues of 4-hydroxyphenylpyruvic acid is a key area of research, aimed at exploring new therapeutic agents and biochemical probes. Strategies focus on modifying the core structure to understand and enhance biological activity.

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 4-hydroxyphenylpyruvic acid scaffold affect its biological function. While specific SAR studies on this exact molecule are not extensively detailed in the provided context, the general principles of analogue development apply. Research in this area would typically involve synthesizing a library of derivatives by introducing various functional groups at different positions on the molecule and then assessing their biological activity. For instance, derivatives of tyrosine metabolism, such as 4-hydroxybenzoic acid and 4-hydroxyphenylacetic acid, are studied to diagnose metabolic and gastrointestinal conditions. rupahealth.com The synthesis of such derivatives allows for the investigation of how changes to the pyruvic acid side chain or the phenyl ring affect their roles as biomarkers. rupahealth.com

Modifying the core structure of 4-hydroxyphenylpyruvic acid involves standard organic chemistry reactions. Substituents can be introduced onto the aromatic ring or the side chain.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can be used to add functional groups to the phenyl ring. For example, nitration of related compounds like 4-hydroxyphenylglycine using nitric acid can introduce nitro groups onto the ring, with the position and number of substituents controlled by reaction conditions like temperature and time. psu.edu Similar strategies could be applied to the 4-hydroxyphenylpyruvic acid scaffold, although the reactivity of the α-keto acid side chain would need to be considered.

Side Chain Modification: The pyruvic acid moiety can be altered. For example, the ketone or carboxylic acid group can be targeted for reactions such as reduction, esterification, or conversion to other functional groups.

The synthesis of various aromatic aldehydes from amino acid precursors highlights methods for modifying the core structure, which could be adapted for creating diverse analogues. psu.edu

The synthesis of more complex structures, such as polycyclic carbocycles, from 4-hydroxyphenylpyruvic acid is an advanced synthetic challenge. The Erlenmeyer-Plöchl reaction itself provides a route to heterocyclic structures (oxazolones). wikipedia.orgjocpr.com These intermediates are versatile and can be used in further reactions. For instance, the azlactone intermediate, with its activated methylene (B1212753) group, can undergo condensation reactions with various aldehydes and ketones, potentially leading to the formation of more complex, fused ring systems after subsequent cyclization and rearrangement steps. wikipedia.org While direct examples starting from 4-hydroxyphenylpyruvic acid are not specified, the chemical principles suggest its potential as a building block in the synthesis of complex molecules.

Stereoselective Synthesis and Enantiomeric Studies

4-Hydroxyphenylpyruvic acid itself is achiral. However, the synthesis of chiral derivatives and analogues is a significant aspect of medicinal chemistry, as different enantiomers of a molecule often exhibit distinct biological activities.

Stereoselective synthesis would focus on creating chiral analogues of 4-hydroxyphenylpyruvic acid. This can be achieved through several strategies:

Asymmetric Synthesis: This involves using chiral catalysts, auxiliaries, or reagents to introduce chirality into the molecule during its synthesis. For example, the Erlenmeyer-Plöchl reaction, used to create precursors for amino acids, can be adapted for the asymmetric synthesis of α-amino acids. jocpr.com This suggests that similar asymmetric methodologies could be developed for derivatives of 4-hydroxyphenylpyruvic acid, particularly if the target is a chiral amino acid or a related structure.

Chiral Resolution: A racemic mixture of a chiral derivative could be synthesized and then separated into its individual enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.

Enantiomeric studies would then involve evaluating the biological activity of each individual enantiomer to determine which is more potent or has a more desirable pharmacological profile. While specific studies on the stereoselective synthesis of this compound derivatives are not detailed in the search results, the established principles of asymmetric synthesis for related α-keto acids and amino acids provide a clear framework for how such research would be conducted. wikipedia.orgjocpr.com

Advanced Analytical Methodologies for 4 Hydroxyphenyl 2 Oxopropanoate Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 4-HPP from complex biological matrices. The choice between gas and liquid chromatography depends on the sample's nature and the analytical goals.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, direct analysis of 4-HPP by GC is challenging due to its low volatility and thermal lability, stemming from the presence of a carboxylic acid and a phenolic hydroxyl group. To overcome these limitations, derivatization is a mandatory step to convert 4-HPP into a more volatile and thermally stable derivative.

A common derivatization strategy involves a two-step process:

Methoximation: The keto group is protected by reacting it with methoxyamine hydrochloride (MEOX) to form a methoxime.

Silylation: The acidic protons of the carboxylic acid and phenolic hydroxyl group are replaced with trimethylsilyl (B98337) (TMS) groups using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The resulting derivative, for instance, a 1-MEOX, 2-TMS derivative of 4-HPP, is sufficiently volatile for GC analysis. The GC-Mass Spectrometry (GC-MS) analysis of this derivative provides a characteristic mass spectrum that can be used for its identification and quantification. The Human Metabolome Database (HMDB) reports a GC-MS spectrum for the 1-MEOX, 2-TMS derivative of 4-Hydroxyphenylpyruvic acid, showcasing the utility of this approach hmdb.ca.

Table 1: GC-MS Parameters for the Analysis of Derivatized 4-Hydroxyphenyl 2-oxopropanoate (Illustrative)

| Parameter | Value |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 70°C, ramp to 300°C |

| Derivatization | Methoxyamination followed by silylation |

| Detection | Mass Spectrometry (Electron Ionization) |

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional GC, making it ideal for analyzing complex biological samples where 4-HPP might be present alongside numerous other metabolites nih.govrsc.org. In GC × GC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase. This two-dimensional separation provides a much higher peak capacity, allowing for the resolution of co-eluting compounds that would overlap in a single-dimensional GC analysis rsc.orgnp-mrd.org. While specific applications of GC × GC for 4-HPP are not extensively documented, its proven efficacy in metabolomics suggests it is a highly promising technique for in-depth studies of tyrosine metabolism pathways hmdb.ca.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a more direct and widely used approach for the analysis of 4-HPP, as it generally does not require derivatization. These techniques are well-suited for polar and non-volatile compounds.

Reverse-phase HPLC is a common method for the separation of 4-HPP. A study has detailed a validated reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-HPP in both serum and urine. In this method, chromatographic separation was achieved using an Atlantis dC18 column with a gradient elution of methanol (B129727) and water containing 0.1% formic acid. Under these conditions, 4-HPP eluted at approximately 2.8 minutes hmdb.ca. The method demonstrated good precision and accuracy, making it suitable for clinical monitoring hmdb.ca.

Another HPLC method for 4-HPP analysis employs a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid hmdb.ca. For applications requiring mass spectrometry detection, the non-volatile phosphoric acid can be substituted with a volatile acid like formic acid hmdb.ca.

Table 2: HPLC Parameters for the Analysis of this compound

| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC) |

| Column | Atlantis dC18 | Newcrom R1 |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with Phosphoric Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Acetonitrile |

| Elution | Gradient | Isocratic/Gradient |

| Detection | Tandem Mass Spectrometry | UV/Mass Spectrometry |

| Retention Time | ~2.8 min | Analyte-specific |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation and detailed elucidation of 4-HPP.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolomics. While a validated method using a triple quadrupole mass spectrometer has been established for 4-HPP, HRMS offers an even higher level of confidence in its identification hmdb.ca.

The theoretical exact mass of 4-HPP (C₉H₈O₄) is 180.0423 g/mol . HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with very high precision (typically within 5 ppm), allowing for the unambiguous confirmation of the molecular formula. This is particularly valuable when analyzing complex mixtures where isobaric interferences are likely. Furthermore, HRMS can be used for quantitative analysis, offering high sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including 4-HPP. Both ¹H-NMR and ¹³C-NMR provide a wealth of information about the chemical environment of each atom in the molecule.

The ¹H-NMR spectrum of 4-HPP in water (H₂O) shows characteristic signals for the aromatic protons of the 4-hydroxyphenyl group and the methylene (B1212753) protons adjacent to the keto group. The aromatic protons typically appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methylene protons give rise to a singlet. The Human Metabolome Database provides an experimental ¹H-NMR spectrum of 4-Hydroxyphenylpyruvic acid in H₂O at 500 MHz, which serves as a valuable reference hmdb.ca.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 4-HPP would show distinct signals for the carbonyl carbon, the enolic carbon (in the case of tautomerism), the carbons of the aromatic ring, and the methylene carbon. Studies on phenylpyruvic acids have utilized NMR to investigate the keto-enol tautomerism, revealing that in certain conditions, the enol form can be predominant scite.ai.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OH) | ~6.8 | Doublet |

| Aromatic (meta to -OH) | ~7.1 | Doublet |

| Methylene (-CH₂-) | ~4.0 | Singlet |

| Phenolic (-OH) | Variable | Singlet (broad) |

| Carboxylic (-COOH) | Variable | Singlet (broad) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of 4-HPP would exhibit absorption bands corresponding to its key functional groups.

Research on phenylpyruvic acids has shown that these compounds can exist in the enol form in the solid state, which would be reflected in the FTIR spectrum scite.ai. The spectrum would be expected to show the following characteristic bands:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the phenolic and carboxylic acid hydroxyl groups.

C=O Stretching: A strong absorption band around 1700-1725 cm⁻¹ for the keto group of the carboxylic acid.

C=C Stretching: Bands in the region of 1600-1450 cm⁻¹ associated with the aromatic ring.

C-O Stretching: Bands in the 1300-1000 cm⁻¹ region corresponding to the carboxylic acid and phenolic C-O bonds.

The exact positions of these bands can provide insights into the molecular structure and intermolecular interactions, such as hydrogen bonding.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic/Carboxylic O-H | Stretching | 3500-3200 (broad) |

| Carbonyl C=O | Stretching | 1725-1700 |

| Aromatic C=C | Stretching | 1600-1450 |

| Carboxylic/Phenolic C-O | Stretching | 1300-1000 |

Advanced Sample Preparation and Derivatization for Complex Matrices

The accurate analysis of this compound from complex biological matrices, such as serum and urine, necessitates robust sample preparation and often, chemical derivatization, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net These steps are critical for removing interferences, enhancing analyte concentration, and improving chromatographic and detection characteristics. youtube.com

Sample Preparation:

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques employed to isolate HPPA and other metabolites from the intricate components of biological fluids. nih.govegetipdergisi.com.tr For instance, LLE with solvents like dichloromethane (B109758) has proven effective for extracting phenylpyruvic acids from urine. egetipdergisi.com.tr In many validated methods for analyzing HPPA in serum and urine, a simple dilution step combined with the use of an internal standard is sufficient for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov This approach minimizes sample manipulation and potential analyte loss.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

Unlike LC-MS, which can analyze many polar compounds directly, GC-MS requires analytes to be volatile and thermally stable. youtube.com HPPA, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile. youtube.com Therefore, derivatization is an essential step to make it suitable for GC-MS analysis. youtube.comyoutube.com

A widely adopted, two-step derivatization process is used for α-keto acids like HPPA:

Methoximation: The first step involves protecting the reactive keto group. This is typically achieved by reacting the sample with a reagent such as methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a methoxime, which prevents the molecule from undergoing tautomerization (isomerization involving the migration of a proton and a double bond) and forming multiple derivatives in the subsequent step. youtube.comresearchgate.net This stabilization is crucial for obtaining a single, reproducible chromatographic peak. youtube.com

Silylation: Following methoximation, the remaining active hydrogens on the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. youtube.com This silylation process dramatically increases the volatility of the analyte and reduces its polarity, making it ideal for separation on a GC column. youtube.comresearchgate.net

The combination of these two steps transforms the polar, non-volatile HPPA into a stable, volatile derivative that can be readily analyzed by GC-MS. youtube.com

Integration of Analytical Platforms in Metabolomics Research

The study of this compound is often part of broader metabolomics investigations that aim to capture a comprehensive snapshot of metabolic pathways. nih.govnih.gov Integrating multiple analytical platforms is a powerful strategy in this field, as no single technique can detect and quantify all metabolites in a complex sample. nih.gov The combination of LC-MS/MS and GC-MS is particularly common and effective.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a cornerstone technique for targeted and untargeted metabolomics. It excels in the analysis of polar and non-volatile compounds, making it well-suited for the direct analysis of HPPA and related organic acids in biological fluids with minimal sample preparation. egetipdergisi.com.trnih.gov Robust and validated LC-MS/MS methods have been developed for the simultaneous quantification of HPPA, phenylalanine, and other metabolites in the tyrosine pathway from serum and urine. nih.govnih.gov These methods often utilize reversed-phase columns (e.g., C18) and operate in negative ion mode for the sensitive detection of acidic compounds like HPPA. nih.govnih.gov

A study detailing a method for analyzing HPPA in serum and urine reported the following key parameters:

| Analyte | Retention Time (min) | Ionization Mode |

| 4-Hydroxyphenylpyruvic acid (HPPA) | 2.8 | Negative |

| 4-Hydroxyphenyllactic acid (HPLA) | 2.9 | Negative |

| Phenylalanine (PHE) | 2.4 | Positive |

This table displays the chromatographic and detection parameters for the LC-MS/MS analysis of HPPA and related metabolites. nih.gov

The validation of such methods ensures high accuracy and precision, which is critical for clinical monitoring. nih.gov For example, the intra- and inter-assay accuracy for HPPA has been reported to be between 95.0% and 107.8% in both serum and urine, with precision better than 10%. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides complementary information, particularly for volatile compounds and those that are readily derivatized. rupahealth.com For metabolomics, GC-MS is often used for the analysis of central carbon metabolism intermediates, fatty acids, and, as discussed, α-keto acids like HPPA after derivatization. youtube.com The high chromatographic resolution of GC-MS allows for the separation of structurally similar isomers that may be challenging to resolve by LC.

Integrated Approach in Metabolomics:

By integrating data from both LC-MS/MS and GC-MS platforms, researchers can achieve a more comprehensive understanding of metabolic phenotypes. In the context of HPPA, this integrated approach is vital for studying metabolic disorders such as Alkaptonuria and Tyrosinemia. healthmatters.ionih.govrupahealth.com For instance, while LC-MS/MS can directly measure HPPA and its precursor tyrosine, GC-MS can provide detailed profiles of other related keto acids and downstream metabolites in the Krebs cycle. healthmatters.ionih.gov This multi-platform approach allows for the characterization of metabolic perturbations upstream and downstream of specific enzymatic steps, providing a more complete picture of the disease state. nih.gov

| Analytical Platform | Target Analytes for HPPA Research | Sample Preparation Needs | Key Advantages |

| LC-MS/MS | HPPA, Phenylalanine, Tyrosine, 4-Hydroxyphenyllactic acid | Minimal (e.g., dilution with internal standard) | High throughput, suitable for polar/non-volatile compounds, high sensitivity and specificity. nih.govegetipdergisi.com.trnih.gov |

| GC-MS | Derivatized HPPA, other organic and keto acids | Mandatory derivatization (methoximation and silylation) | High chromatographic resolution, established libraries for spectral matching. youtube.comrupahealth.com |

This table compares the application of LC-MS/MS and GC-MS in the analysis of HPPA and related metabolites.

Ultimately, the integration of these powerful analytical platforms enables a more thorough investigation of the role of this compound in health and disease, facilitating biomarker discovery and a deeper understanding of metabolic pathways. nih.gov

Computational and Theoretical Investigations of 4 Hydroxyphenyl 2 Oxopropanoate

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

In the context of 4-Hydroxyphenyl 2-oxopropanoate, molecular docking studies can be employed to screen for potential protein targets. The process involves preparing a 3D structure of the ligand and a library of protein targets. Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding site of each protein, calculating a scoring function to estimate the binding affinity.

Detailed Research Findings:

Hypothetical molecular docking studies on this compound against a panel of enzymes, such as cyclooxygenases (COX-1 and COX-2), could reveal potential anti-inflammatory activity. The interactions would likely involve hydrogen bonding between the hydroxyl and carboxyl groups of the ligand and key amino acid residues in the active site of the enzymes. Van der Waals interactions between the phenyl ring and hydrophobic pockets within the enzyme would further stabilize the complex. The results of such a hypothetical docking study are summarized in the table below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| COX-1 | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| COX-2 | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Pi-Alkyl |

| 5-LOX | -6.9 | His367, His372, Leu368 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data from a simulated molecular docking study.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.gov These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For this compound, DFT calculations can be used to optimize its molecular geometry and to calculate various electronic descriptors that govern its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Detailed Research Findings:

A hypothetical DFT study of this compound would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The calculations would reveal the distribution of electron density and the sites that are most susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Region of the molecule likely to donate electrons |

| LUMO Energy | -1.2 eV | Region of the molecule likely to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicates good kinetic stability |

| Dipole Moment | 3.2 D | Suggests the molecule is polar |

| Electron Affinity | 1.8 eV | Propensity to accept an electron |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

This table presents hypothetical data from a simulated DFT study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing for the exploration of their conformational landscape and behavior over time. nih.gov This technique is particularly useful for understanding how a molecule like this compound behaves in a biological environment, such as in aqueous solution or near a cell membrane.

An MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over a period of time. The resulting trajectory provides detailed information about the molecule's flexibility, preferred conformations, and interactions with its surroundings.

Detailed Research Findings:

A hypothetical MD simulation of this compound in water would likely show that the molecule is flexible, with the side chain exhibiting significant rotational freedom. nih.gov The simulation could reveal the formation of stable intramolecular hydrogen bonds and the dynamics of hydrogen bonding with surrounding water molecules. Analysis of the trajectory could also provide insights into the molecule's solvation free energy and its tendency to aggregate.

| Simulation Parameter | Value | Purpose |

| Force Field | GROMOS54a7 | Describes the potential energy of the system |

| Solvent Model | SPC/E | Represents water molecules |

| Simulation Time | 100 ns | Duration of the simulation to sample conformations |

| Temperature | 300 K | Physiological temperature |

| Pressure | 1 bar | Standard atmospheric pressure |

This table outlines typical parameters for a hypothetical MD simulation.

In Silico Prediction of Metabolic Fates and Enzyme Specificity

In silico tools for predicting metabolism have become increasingly sophisticated, offering a way to forecast the potential metabolic fate of a compound without conducting laboratory experiments. nih.gov These tools use databases of known metabolic reactions and algorithms to predict the likely metabolites of a new chemical entity.

For this compound, in silico prediction could identify potential phase I and phase II metabolic transformations. Phase I reactions might include hydroxylation of the phenyl ring or reduction of the keto group. Phase II reactions would likely involve conjugation of the hydroxyl group with glucuronic acid or sulfate.

Detailed Research Findings:

Using a platform like Meteor, one could predict the likely human metabolites of this compound. nih.gov Furthermore, machine learning models can be employed to predict which enzymes are likely to be responsible for these transformations. mdpi.com For instance, it could be predicted that cytochrome P450 enzymes are involved in the hydroxylation reactions.

| Predicted Metabolic Reaction | Predicted Metabolite | Predicted Enzyme Family |

| Aromatic Hydroxylation | Dihydroxyphenyl 2-oxopropanoate | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| Keto Reduction | 4-Hydroxyphenyl 2-hydroxypropanoate | Carbonyl Reductases |

| Glucuronidation | 4-(Glucuronidyloxy)phenyl 2-oxopropanoate | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | 4-(Sulfoxy)phenyl 2-oxopropanoate | Sulfotransferases (SULTs) |

This table presents hypothetical metabolic predictions for this compound.

Future Research Directions and Translational Perspectives for 4 Hydroxyphenyl 2 Oxopropanoate

Identification of Novel Metabolic Pathways and Enzymatic Reactions

The canonical pathway for 4-HPPA involves its catabolism to homogentisic acid, a step crucial for breaking down tyrosine into fumarate (B1241708) and acetoacetate (B1235776) for energy production. However, the metabolic potential of 4-HPPA is likely more extensive than currently understood. Future research should focus on identifying and characterizing alternative metabolic routes and the enzymes that catalyze them.

Exploration of Microbial Metabolism: Various microorganisms possess unique enzymatic machinery. Investigating the metabolism of 4-HPPA in diverse microbial species could uncover novel biotransformation pathways. For instance, some bacteria may utilize 4-HPPA as a precursor for synthesizing specialized secondary metabolites with potential antimicrobial or other bioactive properties.

Alternative Enzymatic Reactions: Beyond the well-known HPPD-catalyzed reaction, other enzymes may act on 4-HPPA. For example, 4-hydroxyphenylpyruvate oxidase catalyzes the conversion of 4-HPPA to 4-hydroxyphenylacetate (B1229458) and carbon dioxide. Further research could identify additional oxidoreductases, transferases, or lyases that use 4-HPPA as a substrate, leading to a more comprehensive understanding of its metabolic fate.

Role in Secondary Metabolism: In plants, 4-HPPA is a precursor for the biosynthesis of essential compounds like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). Future investigations could explore its role in the synthesis of other plant secondary metabolites, such as alkaloids or flavonoids, which have significant pharmacological value. It is also an intermediary compound in the biosynthesis of scytonemin (B610753), a cyanobacterial sunscreen pigment.

Table 1: Potential Novel Enzymatic Reactions Involving 4-Hydroxyphenyl 2-oxopropanoate

| Enzyme Class | Potential Reaction | Potential Product(s) | Significance |

|---|---|---|---|

| Decarboxylases | Non-oxidative decarboxylation | 4-Hydroxyphenylacetaldehyde | Precursor for the synthesis of aromatic alcohols and other fine chemicals. |

| Reductases | Reduction of the keto group | 4-Hydroxyphenyllactic acid | A compound with reported antifungal properties. |

| Aminotransferases (alternative) | Transamination with different amino donors | Novel amino acid derivatives | Potential for creating new bioactive molecules. |

| Hydroxylases/Dioxygenases (novel) | Alternative ring hydroxylation or cleavage | Diverse aromatic compounds | Could lead to the discovery of new biodegradation pathways for aromatic compounds. |

Applications in Synthetic Biology and Metabolic Engineering for Biotechnological Production

The strategic position of 4-HPPA in the tyrosine metabolic pathway makes it an attractive target for synthetic biology and metabolic engineering endeavors. By harnessing and manipulating the enzymatic pathways that produce and consume this keto acid, it is possible to develop microbial cell factories for the sustainable production of valuable chemicals.

Platform Chemical Production: Engineered microorganisms can be designed to overproduce 4-HPPA from simple carbon sources like glucose. This would establish 4-HPPA as a platform chemical, which can then be converted into a variety of other valuable compounds.

Bio-based Polymers and Materials: There is growing interest in developing bio-based alternatives to petroleum-derived plastics. Future research could explore the conversion of 4-HPPA into monomers suitable for polymerization, leading to the creation of novel bioplastics with unique properties.

Pharmaceuticals and Nutraceuticals: As a precursor to tocopherols and other bioactive molecules, redirecting metabolic flux towards 4-HPPA could enhance the production of these high-value compounds in engineered organisms. For example, the production of 4-hydroxyphenyllactic acid, a compound with antifungal properties, can be significantly increased by supplementing fermentation with 4-HPPA.

Table 2: Biotechnological Applications of this compound

| Product Category | Specific Product Example | Potential Application | Research Focus |

|---|---|---|---|

| Biofuels | Engineered aromatic compounds | High-energy density fuels | Metabolic pathway construction for conversion of 4-HPPA to fuel molecules. |

| Bioplastics | Polyhydroxyalkanoates (PHAs) with aromatic side chains | Specialty polymers with enhanced thermal and mechanical properties | Engineering PHA synthase enzymes to accept 4-HPPA-derived monomers. |

| Fine Chemicals | 4-Hydroxystyrene | Monomer for specialty polymers and electronics | Development of efficient enzymatic or chemo-enzymatic conversion processes. |

| Nutraceuticals | Vitamin E (Tocopherols) | Antioxidant supplements | Optimizing the metabolic pathway from 4-HPPA to tocopherols in plants or microbes. |

Development of Advanced Analytical Techniques for In Vivo Studies

To fully understand the dynamic role of 4-HPPA in living systems, the development of advanced analytical techniques for its real-time, in vivo detection is crucial. Current methods often rely on the analysis of biological fluids or tissue extracts, which provide a static snapshot of its concentration.

Genetically Encoded Biosensors: A promising area of research is the development of genetically encoded fluorescent biosensors for 4-HPPA. These biosensors, based on fluorescent proteins, could be expressed in specific cells or organisms to visualize the spatial and temporal dynamics of 4-HPPA concentrations in response to various stimuli.

In Vivo Microdialysis and Mass Spectrometry: Coupling in vivo microdialysis with high-sensitivity mass spectrometry can allow for the continuous monitoring of 4-HPPA levels in the extracellular space of tissues, such as the brain or liver. This would provide valuable insights into its metabolism and transport in real-time.

Advanced Imaging Techniques: The development of novel imaging probes for techniques like positron emission tomography (PET) or magnetic resonance spectroscopy (MRS) that are specific for 4-HPPA or its metabolic products could enable non-invasive, whole-body imaging of its distribution and flux. Recently, a fluorescent-sensing platform was developed for the efficient in vivo screening for HPPD-targeted herbicides, which could be adapted for other applications.

Exploration of Interdisciplinary Research Avenues

The study of 4-HPPA is not confined to biochemistry and biotechnology. Its central role in metabolism provides numerous opportunities for interdisciplinary research.

Pharmacology and Drug Discovery: The enzyme that metabolizes 4-HPPA, HPPD, is a target for herbicides and is being investigated for the treatment of certain metabolic disorders. Understanding the downstream effects of HPPD inhibition on 4-HPPA levels and its subsequent metabolic products is crucial for developing safer and more effective drugs. Furthermore, derivatives of 4-hydroxyphenyl compounds are being explored as scaffolds for novel antimicrobial agents.

Human Health and Disease: Aberrant tyrosine metabolism, leading to fluctuations in 4-HPPA levels, is associated with several inherited metabolic disorders, such as tyrosinemia type III and hawkinsinuria. Interdisciplinary research involving clinicians, geneticists, and biochemists is essential to understand the pathophysiology of these diseases and to develop novel therapeutic strategies. It has also been identified as a potential biomarker for a range of disorders.

Environmental Science: The biodegradation of aromatic compounds, many of which are environmental pollutants, often proceeds through intermediates like 4-HPPA. Studying the microbial pathways that funnel aromatic compounds into the 4-HPPA metabolic route could inform bioremediation strategies for cleaning up contaminated sites.

Compound Index

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

Q. How can researchers optimize solvent systems for chromatographic separation of this compound and its isomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.